molecular formula C14H11BrF3NO2 B8232853 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine

Cat. No. B8232853
M. Wt: 362.14 g/mol
InChI Key: JZNHONXVHRESIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H11BrF3NO2 and its molecular weight is 362.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysicochemical Applications

  • Synthesis and Characterization for Photocatalytic Applications : A study by Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine compounds with substituents including 5-bromo-2-hydroxy-3-methoxybenzylidene derivatives. These compounds, particularly zinc(II) phthalocyanine, demonstrated promising properties for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

  • Potential in Photodynamic Therapy : The same team in 2022 further explored the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound showed potential as a photosensitizer candidate in photodynamic therapy, an alternative therapy for cancer treatment, due to its good solubility, favorable fluorescence, and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization and DFT Studies : Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including density functional theory (DFT) studies. They explored its non-linear optical properties and potential effects on DNA, along with antimicrobial activities, providing insights into its molecular structure and potential applications (Vural & Kara, 2017).

Synthesis and Applications in Heterocyclic Chemistry

  • Synthesis for Heterocyclic Chemistry : Martins (2002) reported the synthesis of a series of bromo-methoxy-trihalo-alken-2-ones, showcasing their utility in heterocyclic synthesis. This emphasizes the role of compounds like 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine in the construction of heterocyclic frameworks (Martins, 2002).

Other Applications

  • Application in the Synthesis of Biologically Active Compounds : In various studies, derivatives of 5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine have been used for synthesizing compounds with potential anticancer activities and other biological applications. These studies demonstrate the versatility of this compound in medicinal chemistry (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2/c1-20-11-4-2-9(3-5-11)8-21-13-12(14(16,17)18)6-10(15)7-19-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNHONXVHRESIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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